Antimycobacterial Potency and Selectivity of 4-Methyl-1,2,3-thiadiazole-Based Hydrazones vs. Isoniazid
A 4-methyl-1,2,3-thiadiazole-based hydrazone derivative (compound 3d) demonstrated superior antimycobacterial activity against M. tuberculosis H37Rv compared to the standard drug isoniazid, with a Minimum Inhibitory Concentration (MIC) of 0.0730 µM versus isoniazid's MIC of 0.32 µM, representing a 4.4-fold increase in potency [1]. Crucially, this derivative also exhibited exceptionally high selectivity, with a Selectivity Index (SI) of 3516 against HEK-293 cells and 2979 against CCL-1 cells, indicating minimal cytotoxicity to normal human cell lines [1].
| Evidence Dimension | Antimycobacterial potency and selectivity |
|---|---|
| Target Compound Data | MIC = 0.0730 µM; SI = 3516 (HEK-293), 2979 (CCL-1) |
| Comparator Or Baseline | Isoniazid (standard anti-TB drug); MIC = 0.32 µM; SI not reported for isoniazid in this study but typically lower |
| Quantified Difference | 4.4-fold lower MIC (higher potency); SI > 2900 |
| Conditions | M. tuberculosis H37Rv strain; MTT assay on HEK-293T and CCL-1 cell lines |
Why This Matters
This evidence demonstrates that the 4-methyl-1,2,3-thiadiazole scaffold yields derivatives with significantly higher potency and an exceptional therapeutic window compared to a current clinical standard, supporting its selection for novel antitubercular drug discovery programs.
- [1] Angelova VT, et al. Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. Antibiotics. 2022;11(5):562. doi:10.3390/antibiotics11050562. View Source
